
N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use .
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to create the compound. This can involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It can include studying the compound’s reactivity, stability, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, polarity, reactivity, and spectral properties .Scientific Research Applications
Molecular Interaction and Receptor Binding
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a closely related compound, acts as a potent and selective antagonist for the CB1 cannabinoid receptor. It has been studied for its conformational behavior and binding interaction with the receptor, contributing to the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Synthesis and Spectroscopic Analysis
Studies on similar oxadiazole derivatives have explored their synthesis, spectroscopic analyses, and chemical reactivity. These compounds exhibit nonlinear behavior and have been characterized using FT-IR and NMR, providing insights into their structural properties. This research is foundational for understanding the reactivity and potential applications of these compounds (Al-Tamimi et al., 2018).
Antitubercular and Antioxidant Activities
Novel oxadiazole derivatives have been synthesized and evaluated for their antitubercular and antioxidant activities. These studies highlight the potential of these compounds in treating tuberculosis and their limited antioxidant properties, which is crucial for understanding their therapeutic applications (Prathap et al., 2014).
Antimicrobial and Anticancer Properties
The synthesis of new derivatives and their screening for antimycobacterial activities has been a significant area of research. These compounds demonstrate promising antimicrobial properties, making them potential candidates for drug development (Nayak et al., 2016).
Computational Design and SAR
The rational design and synthesis of related compounds, along with computational structure-activity relationship studies, provide valuable insights into optimizing the inhibition of specific targets, such as protein kinases. This approach aids in the understanding of drug properties and effects (Singh et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-9(2)21-7-6-12(20-21)13(22)17-15-19-18-14(23-15)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPZYRPRHOLVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
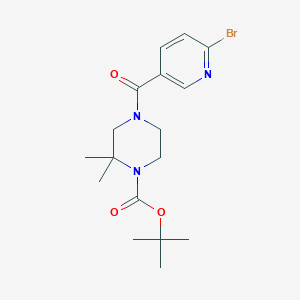
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2709386.png)

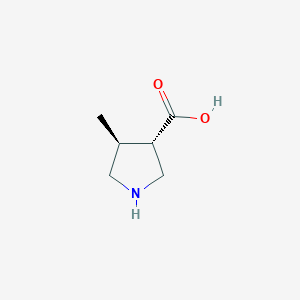
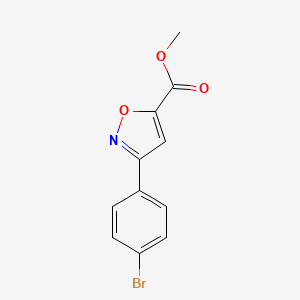
![4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2709394.png)
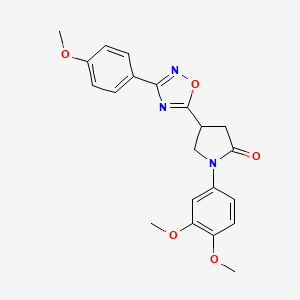

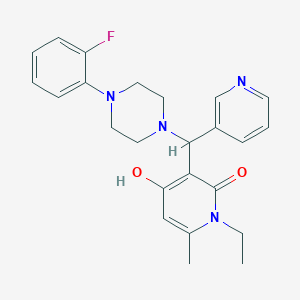
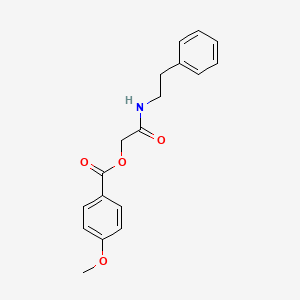
![1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2709400.png)
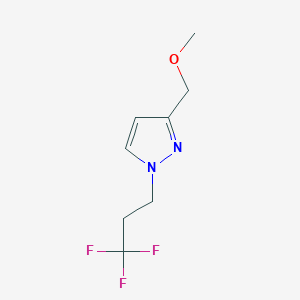
![[4-(Phenylamino)piperidin-4-yl]methanol](/img/structure/B2709405.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2709407.png)
